molecular formula C8H10BrNO2S B602963 4-Bromo-2,5-dimethylbenzene-1-sulfonamide CAS No. 14207-31-9

4-Bromo-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B602963
CAS No.: 14207-31-9
M. Wt: 264.14g/mol
InChI Key: WVYBHJDWFXFZAY-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonamide group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

    4-Bromo-2,5-dimethylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    4-Bromo-2,5-dimethylbenzene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    2,5-Dimethylbenzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness: 4-Bromo-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromo-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBHJDWFXFZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282995
Record name 4-Bromo-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14207-31-9
Record name 4-Bromo-2,5-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14207-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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